molecular formula C4H7BrClN3 B13301917 5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride

5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride

Cat. No.: B13301917
M. Wt: 212.47 g/mol
InChI Key: UIBZZPWONJYHQR-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the bromination of 1-methyl-1H-pyrazol-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1-methyl-1H-pyrazol-3-amine derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C4H7BrClN3

Molecular Weight

212.47 g/mol

IUPAC Name

5-bromo-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C4H6BrN3.ClH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H

InChI Key

UIBZZPWONJYHQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)Br.Cl

Origin of Product

United States

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